molecular formula C13H22N4O B13216002 4-(aminomethyl)-1-tert-butyl-5-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one

4-(aminomethyl)-1-tert-butyl-5-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one

Cat. No.: B13216002
M. Wt: 250.34 g/mol
InChI Key: IENAFQSVQJZSCI-UHFFFAOYSA-N
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Description

4-(aminomethyl)-1-tert-butyl-5-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one is a compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological activities, including antileishmanial, antimalarial, and anticancer properties . This compound is of interest in various fields of scientific research due to its potential therapeutic applications.

Preparation Methods

The synthesis of 4-(aminomethyl)-1-tert-butyl-5-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one involves several steps. One common synthetic route includes the reaction of 1-tert-butyl-5-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one with formaldehyde and ammonia to introduce the aminomethyl group . The reaction conditions typically involve the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction. Industrial production methods may involve optimization of these reaction conditions to improve yield and purity.

Chemical Reactions Analysis

4-(aminomethyl)-1-tert-butyl-5-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

Scientific Research Applications

4-(aminomethyl)-1-tert-butyl-5-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(aminomethyl)-1-tert-butyl-5-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. For example, in antileishmanial activity, the compound may inhibit enzymes essential for the survival of the Leishmania parasite . The exact molecular pathways and targets can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar compounds to 4-(aminomethyl)-1-tert-butyl-5-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one include other pyrazole derivatives such as:

These compounds share similar structural motifs but may differ in their specific pharmacological activities and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H22N4O

Molecular Weight

250.34 g/mol

IUPAC Name

4-(aminomethyl)-1-tert-butyl-5-(1-methylpyrazol-4-yl)pyrrolidin-2-one

InChI

InChI=1S/C13H22N4O/c1-13(2,3)17-11(18)5-9(6-14)12(17)10-7-15-16(4)8-10/h7-9,12H,5-6,14H2,1-4H3

InChI Key

IENAFQSVQJZSCI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C(C(CC1=O)CN)C2=CN(N=C2)C

Origin of Product

United States

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